molecular formula C16H16N6OS B2435381 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 880804-21-7

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B2435381
CAS No.: 880804-21-7
M. Wt: 340.41
InChI Key: RSQGGPRLCGAWTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide” is a chemical compound that has been studied for its potential antiviral activity .

Scientific Research Applications

Synthesis and Structural Elucidation

Researchers have developed methods for synthesizing 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide derivatives, exploring their chemical structures through various analytical techniques. These compounds are of interest due to their broad pharmaceutical activities, including antibacterial, antifungal, and antitubercular properties. The synthesis involves condensation reactions and the use of specific reagents to achieve the desired structural configuration, with the structural elucidation conducted through NMR, IR spectroscopy, and elemental analysis (MahyavanshiJyotindra, ParmarKokila, MahatoAnil, 2011).

Antimicrobial Screening

The antimicrobial activity of synthesized pyrimidine-triazole derivatives has been studied, highlighting their potential as antibacterial and antifungal agents. This research avenue is crucial for the development of new therapeutic agents against resistant microbial strains. The structural features of these compounds, particularly the triazole and pyrimidine moieties, contribute to their antimicrobial efficacy (J.J. Majithiya, B. Bheshdadia, 2022).

Crystal Structure Analysis

Studies on the crystal structures of similar compounds have provided insights into their molecular conformations and intermolecular interactions. These findings are essential for understanding the molecular basis of their biological activities and for guiding the design of molecules with enhanced efficacy (S. Subasri, A. Timiri, et al., 2016).

Antitumor Activity

Research into novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives containing similar structural motifs has shown promising antitumor activities. These compounds have been evaluated against various cancer cell lines, demonstrating the potential therapeutic applications of these chemical classes in oncology (M. Albratty, K. El-Sharkawy, Shamsher Alam, 2017).

Coordination Complexes and Antioxidant Activity

The synthesis and characterization of coordination complexes with pyrazole-acetamide derivatives, including studies on their antioxidant activities, offer another dimension of application. These complexes exhibit significant antioxidant properties, which could be leveraged in pharmaceutical formulations to mitigate oxidative stress-related diseases (K. Chkirate, S. Fettach, et al., 2019).

Properties

IUPAC Name

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6OS/c1-11-5-7-12(8-6-11)19-14(23)10-24-16-21-20-15(22(16)17)13-4-2-3-9-18-13/h2-9H,10,17H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQGGPRLCGAWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.